molecular formula C22H23ClN4O B2871316 1-(4-chlorophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide CAS No. 2034461-09-9

1-(4-chlorophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide

Cat. No. B2871316
CAS RN: 2034461-09-9
M. Wt: 394.9
InChI Key: QTLFMHAARIFVAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C22H23ClN4O and its molecular weight is 394.9. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structure and Synthesis

Research on pyrazole and pyridine derivatives, including 1-(4-chlorophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide, highlights their importance in the development of new heterocyclic compounds. These compounds exhibit a wide range of biological activities due to their diverse structures. The synthesis of these compounds often involves multistep reactions, including condensation of aminopyrazoles with cyanochalcones or similar reactants, revealing the complexity and potential of pyrazole-based chemicals for further pharmacological exploration (Quiroga et al., 1999).

Anticancer and Antimicrobial Properties

Studies have shown that pyrazole and pyridine derivatives possess significant anticancer and antimicrobial properties. For instance, novel pyrazoline and pyrazole compounds have demonstrated potent anticancer activities against various cancer cell lines, including breast and liver cancer cells. These findings indicate the potential of these compounds in developing new anticancer therapies (Rahmouni et al., 2016). Additionally, pyrazolopyridine derivatives have exhibited antimicrobial activity, suggesting their use in combating bacterial and fungal infections (Hafez et al., 2016).

Molecular Docking and Drug Design

The molecular docking studies of pyrazole and pyridine derivatives have provided insights into their interactions with biological targets, facilitating the design of more effective drugs. For example, molecular docking of novel pyrazoline derivatives has indicated their potential as anti-inflammatory and antibacterial agents by showing how these compounds interact with specific proteins involved in inflammatory processes and bacterial infections (Ravula et al., 2016).

properties

IUPAC Name

1-(4-chlorophenyl)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O/c1-27-15-18(14-26-27)17-10-16(11-24-13-17)12-25-21(28)22(8-2-3-9-22)19-4-6-20(23)7-5-19/h4-7,10-11,13-15H,2-3,8-9,12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLFMHAARIFVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide

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